Potassium heptafluorobutyrate

Overview

Description

Scientific Research Applications

Potassium in Agriculture

Potassium heptafluorobutyrate can be linked to the broader context of potassium in agriculture. Research emphasizes the need for advanced studies on potassium in soils, plant physiology, and nutrition. Understanding the role of potassium in mitigating stress situations like diseases, pests, and environmental factors is crucial for crop quality and yield. This extends to human and animal nutrition, where a high potassium/sodium ratio is beneficial (Römheld & Kirkby, 2010).

Fluorosurfactants and Micelles

Research involving fluorinated amphiphiles, such as heptafluorobutyric acid, explores their behavior in micelles. This study delves into the /sup 19/F NMR spin-lattice relaxation in H2O and D2O solutions, providing insights into water contact with monomeric and micellar fluorosurfactants (Ulmius & Lindman, 1981).

Crystal Structure and Bonding

The crystal structure of potassium heptafluoroprotactinate(V) has been investigated, revealing a monoclinic space group and unique bonding arrangements. This research contributes to the understanding of crystallography and bonding in ML9 complexes (Brown, Kettle, & Smith, 1967).

Soil and Plant Interactions

The isolation and identification of potassium-solubilizing bacteria from tobacco rhizospheric soil underscore the significance of potassium in soil-plant interactions. These bacteria play a pivotal role in converting insoluble potassium into accessible forms for plants, reducing the need for chemical fertilizers (Zhang & Kong, 2014).

Photocatalysis in Solar Hydrogen and Oxygen Evolution

Potassium poly(heptazine imide), a carbon nitride material, shows promise in photocatalysis. Research on this material demonstrates its potential in efficient solar hydrogen and oxygen evolution, contributing to renewable energy technologies (Savateev et al., 2017).

Steroid Detection

The use of heptafluorobutyrates in detecting steroids has been explored. This method allows for the ultra-sensitive measurement of hydroxyl-containing steroids, highlighting its potential in analytical chemistry (Clark & Wotiz, 1963).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

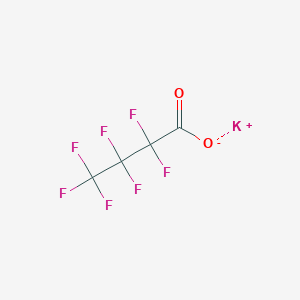

potassium;2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2.K/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYXGZXUMUTLSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896624 | |

| Record name | Potassium heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2966-54-3 | |

| Record name | Potassium heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.